
Acetone-d6
Overview
Description
Acetone-d6 (deuterated acetone, CAS 666-52-4) is a deuterated solvent widely used in nuclear magnetic resonance (NMR) spectroscopy. Its chemical formula is (CD3)2CO, where all six hydrogens are replaced by deuterium, minimizing proton interference in NMR experiments . Key properties include a density of 0.791 g/mL (25°C), slightly lower than non-deuterated acetone (0.792 g/mL) . This compound is valued for its ability to dissolve a broad range of organic compounds while providing sharp, well-resolved NMR signals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetone-d6 is typically synthesized through the reaction of acetone with heavy water (D2O) in the presence of an alkaline catalyst such as lithium deuteroxide (LiOD). The reaction involves the exchange of hydrogen atoms in acetone with deuterium atoms from heavy water .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the complete exchange of hydrogen atoms with deuterium atoms. The product is then purified to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Acetone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce deuterated acetic acid.
Reduction: It can be reduced to form deuterated isopropanol.
Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Deuterated acetic acid.
Reduction: Deuterated isopropanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Primary Applications
-
NMR Spectroscopy
- Acetone-d6 is predominantly used as a solvent in NMR spectroscopy. Its ability to dissolve samples without introducing extraneous signals makes it ideal for studying molecular structures and dynamics.
- Case Study : In a study on cation exchange processes in pseudorotaxanes, this compound was utilized to characterize molecular interactions via NMR spectroscopy, providing insights into hybrid molecular machines (Winpenny REP et al., 2024) .
-
Kinetic Isotope Effects
- The substitution of hydrogen with deuterium alters reaction rates and pathways, allowing researchers to investigate fundamental chemical processes.
- Case Study : Research involving the dynamics of guests in metal-organic frameworks utilized this compound to explore how isotopic labeling affects molecular behavior (Huang Y et al., 2016) .
-
Chemical Derivatization
- This compound plays a crucial role in chemical derivatization methods for profiling and quantifying biomolecules.
- Case Study : A study on aminophospholipids demonstrated that using this compound enhanced the detection and profiling of metabolites affected by bisphenol A exposure (Cai Z et al., 2016) .
-
Polymer Studies
- The compound is also used to study polymer dynamics and interactions under varying environmental conditions.
- Case Study : Research on poly(sulfobetaine)-based diblock copolymer thin films highlighted how this compound influenced hydration and structural changes in these materials (Müller-Buschbaum P et al., 2022) .
Safety Considerations
This compound is flammable and can irritate skin, eyes, and respiratory systems upon exposure. Proper safety precautions must be taken when handling this compound.
Mechanism of Action
The mechanism of action of acetone-d6 is primarily related to its use as a solvent in NMR spectroscopy. The deuterium atoms in this compound do not produce proton signals, allowing for clearer and more accurate spectra. This property makes it an invaluable tool in the analysis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Similar Deuterated Solvents
Acetone-d6 vs. Chloroform-d (CDCl3)
Resolution and Signal Dispersion :
this compound often outperforms CDCl3 in resolving complex NMR signals. For example, in studies of enniatins (cyclic hexadepsipeptides), 13C NMR in this compound resolved 12 distinct α-carbon peaks , compared to only 6 peaks in CDCl3 . This superior resolution is critical for structural elucidation of intricate molecules.Chemical Shift Referencing :
Table 1: NMR Performance in this compound vs. CDCl3
Solvent | α-Carbon Peaks (13C NMR) | 1H Signal Spread | Typical Applications |
---|---|---|---|
This compound | 12 peaks | High | Polar compounds, peptides |
CDCl3 | 6 peaks | Moderate | Non-polar compounds, lipids |
This compound vs. DMSO-d6
- Solubility :
DMSO-d6 is more polar, dissolving highly hydrophilic or ionic species (e.g., polysaccharides) that may precipitate in this compound . - Resolution :
While DMSO-d6 provides good resolution, this compound offers better peak separation for specific functional groups. For example, in dihydrochalcone analysis, this compound resolved overlapping methyl and hydroxyl proton signals that merged in DMSO-d6 . - Viscosity :
this compound’s lower viscosity reduces line broadening in NMR, enhancing sensitivity .
Table 2: Key Differences Between this compound and DMSO-d6
Parameter | This compound | DMSO-d6 |
---|---|---|
Polarity | Moderate | High |
Proton Signals | δ 2.05 (sharp) | δ 2.49 (broad) |
Preferred Use | Medium-polarity organics | Polar/ionic compounds |
This compound vs. Methanol-d4 (CD3OD)
- Hydrogen Bonding: CD3OD strongly hydrogen bonds, complicating NMR analysis of hydroxyl-containing compounds. This compound’s weaker H-bonding simplifies spectra for alcohols or phenols .
- Thermal Stability :
this compound is preferred in variable-temperature NMR due to its wider liquid range compared to CD3OD .
Case Studies Highlighting this compound’s Advantages
- Macrosphelides : NMR data for macrosphelides M and D were compared in this compound and CDCl3. This compound provided clearer differentiation of diastereomers due to enhanced splitting of methyl and ester signals .
- Dihydroisocoumarins : In Garcinia picrorhiza studies, this compound resolved overlapping methoxy (δ 3.0–3.5 ppm) and aromatic protons (δ 6.0–7.5 ppm) that were inseparable in CDCl3 .
- Fumiquinazolines : Multi-nuclear NMR (1H, 13C, HMBC) in this compound enabled precise assignment of quaternary carbons in these alkaloids .
Limitations of this compound
- Solubility Constraints: Less effective for highly non-polar compounds (e.g., steroids), where CDCl3 or benzene-d6 are better choices .
- Crystallization Interference : this compound’s rapid evaporation can destabilize crystals during X-ray diffraction studies, as seen in porous organic cage frameworks .
Biological Activity
Acetone-d6, a deuterated form of acetone, has gained attention in various scientific fields due to its unique properties and applications, particularly in biological research. This article explores the biological activity of this compound, focusing on its use as a solvent in biochemical assays, its role in proton-deuterium exchange reactions, and its implications in drug development and mechanistic studies.
This compound (C3D6O) is a deuterated ketone, where all hydrogen atoms are replaced by deuterium. This substitution alters its physical and chemical properties, making it an ideal solvent for NMR spectroscopy and other analytical techniques. The molecular structure can be represented as follows:
1. Solvent for NMR Spectroscopy
This compound is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its non-protonic nature, which helps in the analysis of compounds without interference from solvent signals. This property is crucial for studying the structure and dynamics of biomolecules, including proteins and nucleic acids.
2. Proton-Deuterium Exchange Reactions
Research has shown that this compound participates in proton-deuterium exchange reactions, which are valuable for understanding metabolic pathways and enzyme mechanisms. For instance, studies have demonstrated that this compound can facilitate the exchange of hydrogen atoms in biochemical systems, providing insights into reaction mechanisms involving ketones .
Table 1: Summary of Proton-Deuterium Exchange Studies Involving this compound
Case Study 1: Mechanistic Insights in Organic Reactions
In a study focused on the mechanistic pathways of organic reactions, this compound was utilized to trace the movement of deuterium through various reaction intermediates. The results indicated that this compound could effectively label reaction products, aiding in the elucidation of complex reaction mechanisms involving carbonyl compounds .
Case Study 2: Drug Development Applications
This compound has been employed in drug development to enhance the understanding of drug interactions at the molecular level. Its use in asymmetric synthesis has shown promising results in producing chiral compounds with high enantioselectivity . The ability to monitor these reactions using NMR has facilitated the identification of optimal reaction conditions and pathways.
Research Findings
Recent findings underscore the versatility of this compound in various biological contexts:
- Antimicrobial Activity : While direct antimicrobial activity of this compound has not been extensively reported, its derivatives have shown significant biological activity against various pathogens when incorporated into larger molecular frameworks .
- Biochemical Flux Measurement : this compound is utilized in metabolic studies to measure biochemical fluxes through deuterium labeling techniques, allowing researchers to quantify metabolic rates accurately .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Acetone-d6, and how do they influence its use as an NMR solvent?
- This compound (hexadeuteroacetone) exhibits distinct properties due to deuterium substitution, including reduced proton interference in NMR (δ<sup>1</sup>H ~ 2.05 ppm, δ<sup>13</sup>C ~ 29.8 ppm) and a dielectric constant of ~20.6. These properties minimize signal splitting in proton-decoupled experiments and enhance solubility for nonpolar compounds. Researchers should validate solvent purity via residual proton signals (<0.05%) and ensure compatibility with analytes (e.g., avoiding ketone-reactive species) .
Q. How is this compound synthesized, and what quality control measures are critical for research-grade material?
- This compound is typically synthesized by reacting propyne-d4 with heavy water (D2O) in the presence of a mercury catalyst. Post-synthesis, distillation under inert atmosphere (e.g., nitrogen) ensures >99.5% isotopic purity. Quality control involves <sup>1</sup>H NMR to confirm deuterium enrichment and Karl Fischer titration to verify water content (<50 ppm) .
Q. What are the best practices for preparing NMR samples using this compound to minimize artifacts?
- Dissolve samples at concentrations ≤10 mM to avoid viscosity-induced line broadening. Centrifuge solutions (10,000 rpm, 5 min) to remove particulates. For hygroscopic compounds, use flame-dried glassware and store samples under inert gas. Always include a deuterium lock signal and reference chemical shifts to the solvent peak (e.g., δ<sup>13</sup>C = 29.8 ppm) .
Advanced Research Questions
Q. How do solvent effects in this compound influence chemical shift discrepancies compared to DMSO-d6 or CDCl3?
- This compound’s polarity (dielectric constant ~20.7) induces upfield shifts for electron-deficient protons (e.g., aromatic amines) compared to CDCl3. For example, hydroxyl protons in D2O/acetone-d6 mixtures exhibit downfield shifts due to hydrogen bonding. Researchers should calibrate shifts using internal standards (e.g., TMS) and cross-reference databases like SDBS or BioMagResBank .
Q. What experimental strategies resolve contradictions in NMR data when using this compound for complex mixtures?
- If overlapping signals occur, employ 2D NMR (e.g., HSQC, HMBC) to resolve correlations. For paramagnetic impurities, add EDTA (0.1 mM) to chelate metal ions. If solvent peaks obscure analyte signals, use presaturation or deuterium decoupling. Validate assignments with computational methods (e.g DFT calculations in Gaussian) .
Q. How can researchers optimize reaction monitoring in this compound for kinetic studies without solvent interference?
- Use <sup>13</sup>C NMR to track carbonyl-containing reactants, as this compound’s <sup>13</sup>C signal is distinct from most analytes. For real-time monitoring, employ flow NMR setups with a deuterium lock. Control temperature (±0.1°C) to minimize line broadening and ensure reproducibility .
Q. Methodological Guidance
Q. What steps ensure reproducibility in this compound-based experiments when literature protocols are inconsistent?
- (i) Cross-validate solvent purity via independent vendors (e.g., Sigma-Aldrich vs. Cambridge Isotopes).
- (ii) Replicate key experiments under inert conditions (glovebox, Schlenk line).
- (iii) Use Reaxys or SciFinder to identify consensus protocols (e.g., reaction temperatures, catalyst loadings).
- (iv) Report detailed metadata (e.g., lot numbers, storage conditions) in supplementary materials .
Q. How should researchers design controls to isolate deuterium isotope effects in this compound-mediated reactions?
- Compare reaction kinetics in this compound vs. protonated acetone under identical conditions. Use isotopomer analysis (GC-MS) to track deuterium incorporation. For enzyme studies, employ <sup>2</sup>H/<sup>1</sup>H kinetic isotope effect (KIE) measurements to differentiate solvent vs. substrate effects .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing NMR data obtained in this compound?
- Use principal component analysis (PCA) to identify spectral outliers. For quantitative analysis, apply Lorentzian line fitting (e.g., MestReNova) and report confidence intervals (95% CI). Validate integration areas with triplicate measurements and correct for relaxation effects using inversion-recovery sequences .
Q. How to address discrepancies between experimental and computational chemical shifts in this compound?
- Re-optimize computational models (e.g., solvent permittivity settings in COSMO-RS). Cross-check with empirical databases (e.g., NMRShiftDB) and verify sample pH, which affects protonation states. If inconsistencies persist, consider solvent clustering effects or impurities .
Q. Tables
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216767 | |
Record name | (2H6)Acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Acetone-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13645 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
372.0 [mmHg] | |
Record name | Acetone-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13645 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
666-52-4 | |
Record name | Acetone-d6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetone-D6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H6)Acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H6)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETONE-D6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0N19B53H8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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